REACTION_CXSMILES
|
Cl.[CH2:2]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][NH:10]C(=O)C1C(OC)=CC=C([Cl:20])C=1OC)[CH3:3].[Br:24][C:25]1[C:26]([O:37][CH3:38])=[C:27]([C:31]([O:35][CH3:36])=[C:32]([Br:34])[CH:33]=1)[C:28]([OH:30])=O.NCC1CCCN1CC>S(Cl)(Cl)=O>[ClH:20].[CH2:2]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][NH:10][C:28](=[O:30])[C:27]1[C:31]([O:35][CH3:36])=[C:32]([Br:34])[CH:33]=[C:25]([Br:24])[C:26]=1[O:37][CH3:38])[CH3:3] |f:0.1,5.6|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Cl)OC)=O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=C(C1)Br)OC)OC
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained product is recrystallized from ethanol-ethyl ether
|
Type
|
CUSTOM
|
Details
|
The free base is precipitated from the water solution of the hydrochloric salt by the addition of sodium hydroxide, m.p. 133°-134° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC(=C1OC)Br)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |